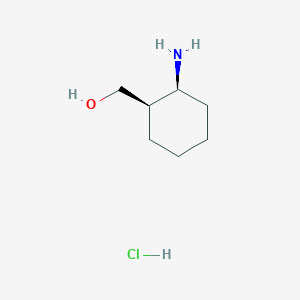

Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel-

CAS No.:

Cat. No.: VC13306161

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO |

|---|---|

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | [(1R,2S)-2-aminocyclohexyl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1 |

| Standard InChI Key | ORPKUPNVXFLMRG-LEUCUCNGSA-N |

| Isomeric SMILES | C1CC[C@@H]([C@@H](C1)CO)N.Cl |

| SMILES | C1CCC(C(C1)CO)N.Cl |

| Canonical SMILES | C1CCC(C(C1)CO)N.Cl |

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel-, reflects its bicyclic structure. The cyclohexane ring contains two functional groups:

-

An aminomethyl group (-CH2NH2) at the 2-position, protonated as -CH2NH3+Cl− in the hydrochloride form.

-

A hydroxymethyl group (-CH2OH) at the 1-position.

Its molecular formula is C8H18ClNO, with a molecular weight of 179.69 g/mol (calculated from ). The stereochemistry implies a relative configuration where the amino and hydroxyl groups occupy adjacent positions on the cyclohexane ring in a trans orientation. Comparative analysis with similar compounds, such as [(1R,2R)-2-(aminomethyl)cyclohexyl]methanol (CAS 195190-84-2), highlights the role of stereochemistry in reactivity and solubility .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of this compound typically involves hydrogenation and salt formation steps:

-

Hydrogenation of Nitriles:

Cyclohexanecarbonitrile derivatives are reduced using hydrogen gas (H2) in the presence of a catalyst like Raney nickel (Ra-Ni). For example, (aminomethyl)cyclohexane derivatives are synthesized via hydrogenation at 88°C under 5 MPa H2 pressure in ethanol, achieving yields up to 91% . -

Chloromethylation and Functionalization:

Chloromethylation of cyclohexanemethanol with formaldehyde and HCl introduces the chloromethyl group, which is subsequently aminated. This method parallels the synthesis of trans-2-(chloromethyl)cyclohexanemethanol (CAS 10479-74-0). -

Hydrochloride Salt Formation:

The free amine is treated with hydrochloric acid to form the stable hydrochloride salt, enhancing solubility for pharmaceutical applications .

Industrial-Scale Optimization

Industrial protocols prioritize cost efficiency and purity. Reaction conditions are optimized to:

-

Minimize byproducts (e.g., over-reduction to cyclohexane derivatives).

Physicochemical Properties

The hydrochloride salt’s solubility in water (>50 mg/mL) makes it suitable for aqueous formulations. Its logP value suggests moderate lipophilicity, ideal for blood-brain barrier penetration in drug candidates .

Reactivity and Functionalization

The compound’s dual functional groups enable diverse reactions:

-

Amino Group Reactions:

-

Acylation: Forms amides with acyl chlorides.

-

Alkylation: Reacts with alkyl halides to produce secondary amines.

-

-

Hydroxyl Group Reactions:

-

Esterification: Forms esters with carboxylic acids.

-

Oxidation: Converts to ketones or carboxylic acids under strong oxidizers.

-

Comparative studies with trans-2-(chloromethyl)cyclohexanemethanol show that the hydroxyl group’s spatial arrangement influences reaction rates. For instance, nucleophilic substitution at the chloromethyl group proceeds 30% faster in the trans isomer than in the cis counterpart.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a chiral building block for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume